molecular formula C15H11ClF3NO B064082 N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride CAS No. 168267-73-0

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride

Cat. No.: B064082
CAS No.: 168267-73-0
M. Wt: 313.7 g/mol
InChI Key: PBOFYVXABUFIMT-UHFFFAOYSA-N
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Description

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride is an organic compound that features a trifluoroacetimidoyl chloride group attached to a benzyloxy-phenyl moiety

Preparation Methods

The synthesis of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride typically involves the reaction of 4-benzyloxyaniline with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general steps are as follows:

    Starting Materials: 4-Benzyloxyaniline and trifluoroacetyl chloride.

    Reaction Conditions: The reaction is performed in a solvent such as dichloromethane or chloroform, at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: 4-Benzyloxyaniline is dissolved in the solvent, and trifluoroacetyl chloride is added dropwise with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Post-Reaction: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by recrystallization or column chromatography.

Chemical Reactions Analysis

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form benzoic acid derivatives or reduction to form benzyl alcohol derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amide and trifluoroacetic acid.

Common reagents used in these reactions include nucleophiles like amines, alcohols, thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.

Scientific Research Applications

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the preparation of functional materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The trifluoroacetimidoyl chloride group is highly reactive and can form stable bonds with nucleophiles, making it a valuable intermediate in organic synthesis. The benzyloxy group can also participate in various chemical transformations, adding to the compound’s versatility.

Comparison with Similar Compounds

N-(4-Benzyloxy-phenyl)-2,2,2-trifluoro-acetimidoyl chloride can be compared with similar compounds such as:

    N-(4-Benzyloxy-phenyl)-2,2,2-trifluoroacetamide: This compound has an amide group instead of a chloride, making it less reactive but more stable.

    N-(4-Benzyloxy-phenyl)-2,2,2-trifluoroacetate: This ester derivative is used in different applications due to its distinct reactivity profile.

    N-(4-Benzyloxy-phenyl)-2,2,2-trifluoroacetonitrile: This nitrile compound is another related derivative with unique properties and applications.

This compound stands out due to its high reactivity and versatility in forming various derivatives, making it a valuable compound in multiple fields of research.

Properties

IUPAC Name

2,2,2-trifluoro-N-(4-phenylmethoxyphenyl)ethanimidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3NO/c16-14(15(17,18)19)20-12-6-8-13(9-7-12)21-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOFYVXABUFIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N=C(C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611317
Record name (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168267-73-0
Record name (1Z)-N-[4-(Benzyloxy)phenyl]-2,2,2-trifluoroethanimidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00611317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of resin-supported triphenylphosphine (3 mmol triphenylphosphine/g resin; 58.6 g) and N-(4-benzyloxy-phenyl)-2,2,2-trifluoro-acetamide (20.8 g) in carbon tetrachloride (800 ml) was heated to reflux under nitrogen for 18 h. The mixture was allowed to cool then filtered, washing the resin with dichloromethane (1 l) and ether (1 l). The organics were concentrated in vacuo to give the title compound as a yellow solid (20.7 g).
Quantity
58.6 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One

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